4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide
Overview
Description
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a benzylamino group and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: The reaction begins with the condensation of benzylamine with an appropriate carbonyl compound to form the benzylamino intermediate.
Introduction of the Oxoethoxy Group: The benzylamino intermediate is then reacted with an oxoethoxy compound under controlled conditions to introduce the oxoethoxy group.
Coupling with 4-Fluorophenylbenzamide: The final step involves coupling the intermediate with 4-fluorophenylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-nitrophenoxy)benzamide: Known for its antiviral properties.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Studied for its antiviral potential.
Uniqueness
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylamino and fluorophenyl substitutions provide a versatile platform for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3/c23-18-8-10-19(11-9-18)25-22(27)17-6-12-20(13-7-17)28-15-21(26)24-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBJSPNPXCLICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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